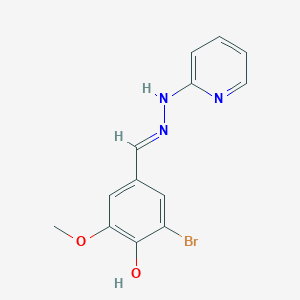
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone (abbreviated as BHMBP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHMBP is a derivative of benzaldehyde and pyridinylhydrazone, which are both important organic compounds with various applications.
作用机制
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways in cells.
Biochemical and Physiological Effects
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
In vivo studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone can cross the blood-brain barrier and accumulate in the brain, indicating its potential as a therapeutic agent for neurodegenerative diseases. 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has also been shown to have low toxicity and is well-tolerated by animals.
实验室实验的优点和局限性
The advantages of using 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for the research on 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone. These include:
1. Investigating the mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in more detail to understand its effects on cells and organisms.
2. Studying the potential applications of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
3. Investigating the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a selective herbicide for controlling weeds in crops.
4. Studying the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a chelating agent for heavy metal ions in wastewater treatment.
5. Investigating the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a corrosion inhibitor for metal surfaces.
In conclusion, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone is a chemical compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in these fields.
合成方法
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-pyridinylhydrazine in the presence of a catalyst. The reaction takes place under reflux in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow solid with a high yield of up to 90%.
科学研究应用
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
In agriculture, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. It has also been investigated for its potential as a growth regulator for plants.
In environmental science, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been studied for its potential as a chelating agent for heavy metal ions in wastewater treatment. It has also been investigated for its potential as a corrosion inhibitor for metal surfaces.
属性
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-7-9(6-10(14)13(11)18)8-16-17-12-4-2-3-5-15-12/h2-8,18H,1H3,(H,15,17)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUEEHXLMBXFL-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=CC=CC=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-[4-(methylthio)benzyl]piperidine](/img/structure/B6055763.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)
![2-{4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6055771.png)
![ethyl 3-(4-fluorobenzyl)-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6055785.png)
![2-(3-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6055786.png)
![4-methoxy-N-({1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6055787.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)
![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)